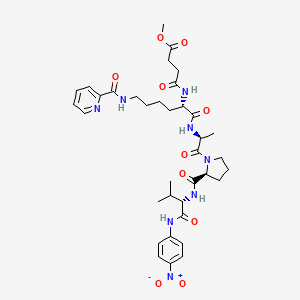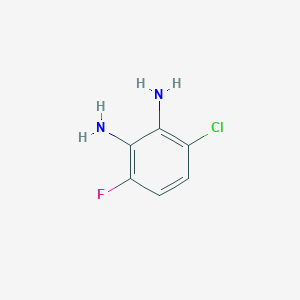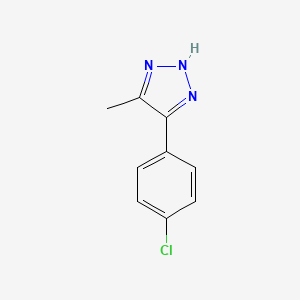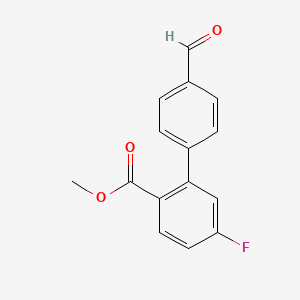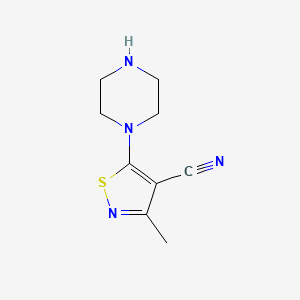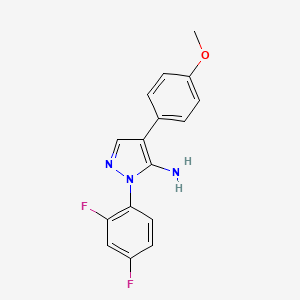![molecular formula C10H12Cl2FN3S B1435251 (E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride CAS No. 1274948-27-4](/img/structure/B1435251.png)
(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride
説明
(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride is a chemical compound with the following properties:
- Molecular Formula : C<sub>10</sub>H<sub>12</sub>Cl<sub>2</sub>FN<sub>3</sub>S
- Molecular Weight : 296.19 g/mol
- It is available for purchase from suppliers such as Smolecule and Benchchem 123.
Molecular Structure Analysis
The molecular structure of (E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride consists of the following components:
- An amino group (NH<sub>2</sub>) attached to an ethylsulfanyl (ethylthio) group.
- A double bond configuration involving both E and Z isomers.
- A phenyl ring with chlorine (Cl) and fluorine (F) substituents.
- The compound is stabilized by a hydrochloride salt.
Chemical Reactions Analysis
To understand the chemical reactivity of this compound, further investigation is required. Potential reactions may involve nucleophilic substitution, condensation, or other transformations. Literature sources would provide insights into its behavior under various conditions.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).
- Melting Point : Determine the temperature at which it transitions from solid to liquid.
- Stability : Assess its stability under varying conditions (e.g., temperature, light, pH).
- Spectral Data : Obtain IR, NMR, and UV-Vis spectra for characterization.
科学的研究の応用
Antibacterial Applications
- Pyridonecarboxylic Acids as Antibacterial Agents : Research demonstrates the synthesis and antibacterial activity of compounds similar in structure to the chemical , highlighting its potential use in developing new antibacterial agents. Some of these compounds were found to be more active than existing antibiotics like enoxacin (Egawa et al., 1984).
Chemical Synthesis and Reactions
- Mannich Condensations : Studies on Mannich condensations involving compounds structurally related to (E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride indicate their potential in creating various amino ketones and other derivatives (Koval’skaya & Kozlov, 2010).
- Cyclization Reactions : Research into cyclization reactions involving similar compounds provides insights into the synthesis of complex phenanthrene derivatives, which can be valuable in various chemical synthesis applications (Wilamowski et al., 1995).
Electrochemical Applications
- Corrosion Inhibition : Compounds structurally similar have been investigated for their efficacy as electrochemical corrosion inhibitors for metals in acidic environments, showing promising results (Behpour & Mohammadi, 2013).
Chemical Analysis and Detection
- Determination of Amines : The chemical structure similar to (E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride has been used in developing methods for determining amino compounds, improving sensitivity and stability in analysis (You et al., 2006).
Chemical Synthesis and Modification
- Vinylic Substitutions : Research shows the potential for similar compounds in the synthesis of (Z)-ethyl 3-amino-3-aryl-2-cyanopropenoates, indicating broad applications in organic synthesis (Jalander & Lönnqvist, 1996).
- Synthesis and Structure Analysis : Studies on the synthesis and structure of related compounds have provided valuable insights into their crystalline state and isomeric forms, aiding in the development of novel organic compounds (Pryadeina et al., 2007).
Biomedical Research
- Antineoplastic Agents : Research on similar compounds has led to the synthesis and evaluation of novel antineoplastic agents, with promising results in inhibiting cancer cell growth (Pettit et al., 2003).
Bioconjugation and Polymer Chemistry
- Synthesis of Amine-Terminated Polymers : The chemical structure could potentially be used in the synthesis of amine-terminated polymers like poly(ethylene oxide) and poly(ε-caprolactone), which have significant applications in bioconjugation and polymer chemistry (Lu et al., 2002).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile, LD<sub>50</sub>, and potential adverse effects.
- Handling Precautions : Follow safety protocols when handling this compound.
- Environmental Impact : Consider its impact on the environment.
将来の方向性
- Biological Studies : Investigate its biological activity (e.g., antimicrobial, anticancer).
- Drug Development : Explore its potential as a therapeutic agent.
- Structural Modifications : Design analogs for improved properties.
特性
IUPAC Name |
ethyl N'-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN3S.ClH/c1-2-16-10(13)15-14-6-7-8(11)4-3-5-9(7)12;/h3-6H,2H2,1H3,(H2,13,15);1H/b14-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUVMRZWJTVZIB-JSSTZBRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=NN=CC1=C(C=CC=C1Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS/C(=N\N=C\C1=C(C=CC=C1Cl)F)/N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435168.png)
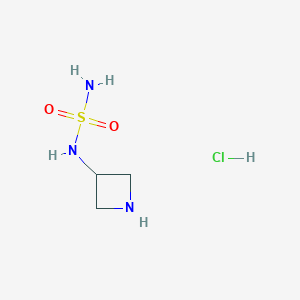
![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride](/img/structure/B1435170.png)
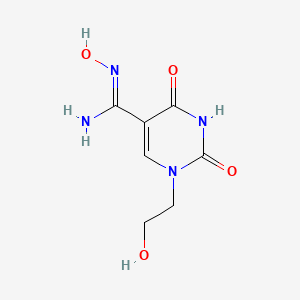
![Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435176.png)

![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B1435180.png)
![2-[2-(2,5-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1435181.png)
